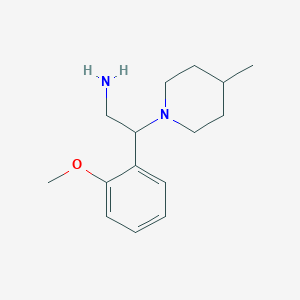

2-(2-Methoxyphenyl)-2-(4-methylpiperidin-1-yl)ethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-2-(4-methylpiperidin-1-yl)ethanamine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a halogenated phenyl compound.

Methoxylation: The methoxy group is added via an etherification reaction, typically using methanol and an acid catalyst.

Final Assembly: The final compound is assembled through a series of condensation and reduction reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methoxy group.

Reduction: Reduction reactions can be used to modify the phenyl group or the piperidine ring.

Substitution: The compound can participate in substitution reactions, especially at the phenyl group or the nitrogen atom of the piperidine ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Aplicaciones Científicas De Investigación

Analgesic Properties

Research has indicated that compounds similar to 2-(2-Methoxyphenyl)-2-(4-methylpiperidin-1-yl)ethanamine exhibit significant analgesic effects. Studies suggest that this compound may interact with opioid receptors, potentially offering pain relief comparable to traditional analgesics without some of the side effects associated with opioid use .

Antidepressant Effects

Preliminary investigations have shown that the compound may possess antidepressant-like properties. It is hypothesized that its mechanism of action could involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in various models of neurodegenerative diseases. Research indicates that it may help mitigate neuronal damage by reducing oxidative stress and inflammation in neural tissues .

Treatment of Neuropathic Pain

Given its analgesic properties, this compound is being studied for its effectiveness in treating neuropathic pain conditions. Case studies have reported positive outcomes in animal models, suggesting that it could be a viable alternative to existing treatments .

Antidepressant Development

The potential for developing new antidepressants based on this compound is significant. Clinical trials are necessary to evaluate its efficacy and safety profile in human subjects suffering from major depressive disorder .

Drug Interaction Studies

Research into drug interactions involving this compound is ongoing. Understanding how this compound interacts with other medications can help establish safe therapeutic protocols and identify potential contraindications .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-(2-Methoxyphenyl)-2-(4-methylpiperidin-1-yl)ethanamine would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to a cascade of biochemical events. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.

Comparación Con Compuestos Similares

Similar Compounds

2-Phenylpiperidine: Lacks the methoxy group and has different chemical properties.

4-Methylpiperidine: Lacks the phenyl and methoxy groups, leading to different reactivity.

2-(2-Hydroxyphenyl)-2-(4-methylpiperidin-1-yl)ethanamine: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

2-(2-Methoxyphenyl)-2-(4-methylpiperidin-1-yl)ethanamine is unique due to the presence of both the methoxy group and the piperidine ring, which confer specific chemical and biological properties that are not found in similar compounds.

Actividad Biológica

2-(2-Methoxyphenyl)-2-(4-methylpiperidin-1-yl)ethanamine, also known by its CAS number 904805-93-2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H24N2O

- Molecular Weight : 248.36 g/mol

- CAS Number : 904805-93-2

The compound exhibits a range of biological activities primarily through its interaction with various neurotransmitter systems and cellular pathways. Key mechanisms include:

- Serotonin Receptor Modulation : The compound is known to interact with serotonin receptors, particularly the 5-HT7 receptor, which plays a role in mood regulation and circadian rhythms .

- Acetylcholinesterase Inhibition : Similar to other piperidine derivatives, it may inhibit acetylcholinesterase (AChE), an important target in Alzheimer's disease therapy . This inhibition can enhance cholinergic signaling, potentially improving cognitive function.

1. Neuropharmacological Effects

Research indicates that compounds with similar structures to this compound can exhibit neuroprotective properties. For instance, studies have shown that piperidine derivatives can improve cognitive deficits in animal models of Alzheimer's disease through AChE inhibition and modulation of neurotransmitter systems .

2. Anticancer Potential

The compound has also been investigated for its anticancer properties. A study highlighted that piperidine derivatives could induce apoptosis in cancer cells and exhibit cytotoxicity comparable to established chemotherapeutic agents like bleomycin . The mechanism involves the activation of pathways that lead to cell cycle arrest and apoptosis in tumor cells.

Case Study 1: Neuroprotective Effects

In a study involving a mouse model of Alzheimer's disease, researchers evaluated the effects of a piperidine derivative on cognitive function. The results demonstrated significant improvements in memory retention and learning abilities, attributed to the compound's AChE inhibitory activity .

Case Study 2: Anticancer Activity

Another study focused on the cytotoxic effects of piperidine derivatives against FaDu hypopharyngeal tumor cells. The findings revealed that these compounds not only inhibited cell proliferation but also triggered apoptosis through mitochondrial pathways . The structure–activity relationship indicated that modifications to the piperidine ring could enhance biological activity.

Comparative Analysis of Similar Compounds

Propiedades

IUPAC Name |

2-(2-methoxyphenyl)-2-(4-methylpiperidin-1-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c1-12-7-9-17(10-8-12)14(11-16)13-5-3-4-6-15(13)18-2/h3-6,12,14H,7-11,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIYVUKBXAFBXFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(CN)C2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.